molecular formula C15H21NO5 B11012414 (2E)-N-(2-methoxyethyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide

(2E)-N-(2-methoxyethyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide

Cat. No.: B11012414
M. Wt: 295.33 g/mol
InChI Key: PGVBUTQLRDZYBT-AATRIKPKSA-N
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Description

(2E)-N-(2-methoxyethyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide is an organic compound known for its unique structure and potential applications in various fields. This compound features a prop-2-enamide backbone with methoxyethyl and trimethoxyphenyl substituents, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-(2-methoxyethyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide typically involves the reaction of 3,4,5-trimethoxybenzaldehyde with 2-methoxyethylamine under specific conditions to form the corresponding Schiff base. This intermediate is then subjected to a condensation reaction with acetic anhydride to yield the final product. The reaction conditions often include:

  • Solvent: Ethanol or methanol
  • Temperature: 60-80°C
  • Reaction time: 4-6 hours

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-(2-methoxyethyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding amine.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium, temperature around 50-70°C.

    Reduction: Sodium borohydride in methanol, room temperature.

    Substitution: Sodium hydride in dimethylformamide, temperature around 80-100°C.

Major Products

    Oxidation: Carboxylic acids

    Reduction: Amines

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2E)-N-(2-methoxyethyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (2E)-N-(2-methoxyethyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s trimethoxyphenyl group is believed to play a crucial role in binding to these targets, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-N-(2-methoxyethyl)-3-(3,4-dimethoxyphenyl)prop-2-enamide
  • (2E)-N-(2-methoxyethyl)-3-(3,5-dimethoxyphenyl)prop-2-enamide
  • (2E)-N-(2-methoxyethyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamine

Uniqueness

(2E)-N-(2-methoxyethyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide stands out due to its specific substitution pattern on the phenyl ring, which imparts unique chemical and biological properties. The presence of three methoxy groups enhances its solubility and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H21NO5

Molecular Weight

295.33 g/mol

IUPAC Name

(E)-N-(2-methoxyethyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide

InChI

InChI=1S/C15H21NO5/c1-18-8-7-16-14(17)6-5-11-9-12(19-2)15(21-4)13(10-11)20-3/h5-6,9-10H,7-8H2,1-4H3,(H,16,17)/b6-5+

InChI Key

PGVBUTQLRDZYBT-AATRIKPKSA-N

Isomeric SMILES

COCCNC(=O)/C=C/C1=CC(=C(C(=C1)OC)OC)OC

Canonical SMILES

COCCNC(=O)C=CC1=CC(=C(C(=C1)OC)OC)OC

Origin of Product

United States

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